
Zofenopril-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zofenopril-d5 is a deuterium-labeled version of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. Zofenopril is primarily used to treat hypertension and heart failure by relaxing blood vessels, thus lowering blood pressure and improving blood flow . The deuterium labeling in this compound makes it useful in pharmacokinetic studies as it allows for the tracking and quantification of the drug in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zofenopril-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated benzoyl chloride in the reaction with the appropriate amine to form the deuterated intermediate, which is then further reacted to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the deuterium labeling throughout the production process .
Análisis De Reacciones Químicas
Types of Reactions
Zofenopril-d5, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Hydrolysis: This compound is hydrolyzed to its active metabolite, Zofenoprilat-d5, in the body.
Oxidation: The thiol group in Zofenoprilat-d5 can undergo oxidation, leading to the formation of disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in vivo through enzymatic action.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Substitution: Requires nucleophiles and appropriate solvents under controlled conditions.
Major Products Formed
Zofenoprilat-d5: The active metabolite formed through hydrolysis.
Disulfides: Formed through the oxidation of the thiol group in Zofenoprilat-d5.
Aplicaciones Científicas De Investigación
Zofenopril-d5 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and quantification. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Zofenopril in the body.
Drug Development: Helps in understanding the metabolic pathways and potential interactions of Zofenopril.
Cardiovascular Research: Used to investigate the effects of ACE inhibitors on cardiovascular health.
Hypertension Studies: Employed in research focused on the treatment and management of hypertension.
Mecanismo De Acción
Zofenopril-d5, like Zofenopril, functions as an ACE inhibitor. It inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, the sulfhydryl group in this compound contributes to its antioxidant properties, providing cardioprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: Similar to Zofenopril, used for hypertension and heart failure management.
Ramipril: An ACE inhibitor with similar applications in cardiovascular health.
Uniqueness of Zofenopril-d5
This compound stands out due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. Additionally, the presence of a sulfhydryl group in this compound provides unique antioxidant properties, differentiating it from other ACE inhibitors .
Propiedades
Fórmula molecular |
C22H23NO4S2 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
(2S,4S)-1-[(2S)-2-methyl-3-(2,3,4,5,6-pentadeuteriobenzoyl)sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1/i2D,4D,5D,8D,9D |
Clave InChI |
IAIDUHCBNLFXEF-XWULOZFOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3)[2H])[2H] |
SMILES canónico |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
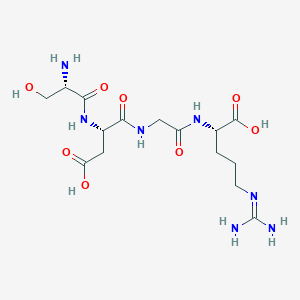
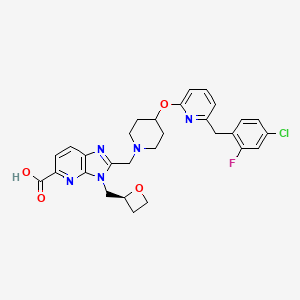
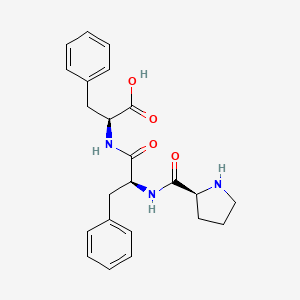
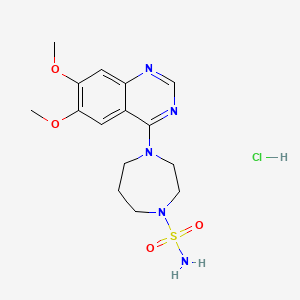
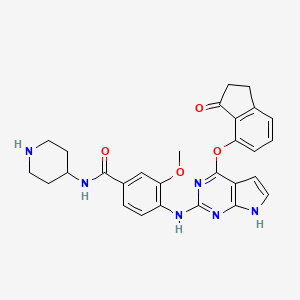
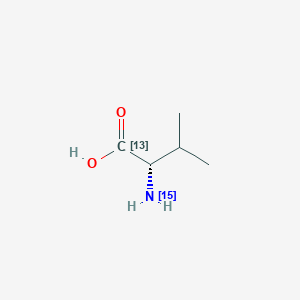
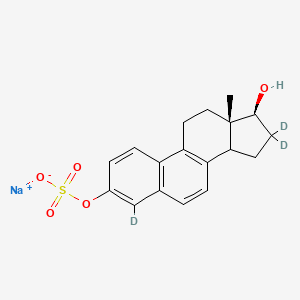
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)

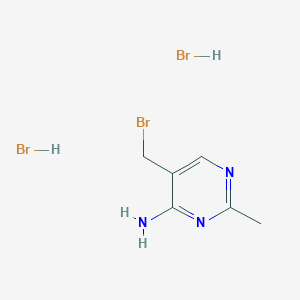
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
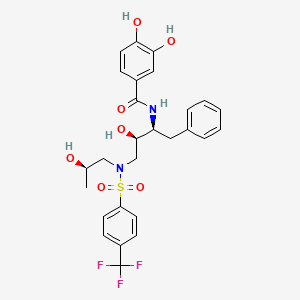
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
